molecular formula C11H14N2O3 B8511222 methyl 2-[(dimethylamino)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate

methyl 2-[(dimethylamino)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No. B8511222
M. Wt: 222.24 g/mol
InChI Key: GABXQZVOQAYXAG-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

Under N2, to 9 mL of glacial acetic acid were added N,N-dimethylamine (40% aqueous solution) (437 mg, 9.94 mmol), formaldehyde (37% aqueous solution) (283 mg, 9.90 mmol), and methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (1.64 g, 9.94 mmol). The temperature was kept between 0 and 5° C. while the components were added. The reaction mixture was heated at reflux for 1 h, and was then allowed to stand at rt for 12 h. The mixture was poured onto 30 g of ice, and it was brought to pH 10 by careful addition of 10% sodium hydroxide. The temperature was not allowed to exceed 10° C. while the base was added. The gummy substance solidified when stored in the refrigerator overnight. The solid was collected and dried in vacuo. It was recrystallized from petroleum ether (30-60° C.) to yield methyl 2-[(dimethylamino)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate (0.80 g, 36%). 1H NMR (400 MHz, CDCl3) δ ppm 2.36 (s, 6H) 3.71 (s, 2H) 3.81 (s, 3H) 6.33 (s, 1H) 6.69 (s, 1H).
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
437 mg
Type
reactant
Reaction Step Three
Quantity
283 mg
Type
reactant
Reaction Step Three
Quantity
1.64 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH2:4]=[O:5].S1C2[CH:12]=[C:11]([C:14]([O:16][CH3:17])=O)[NH:10][C:9]=2[CH:8]=[CH:7]1.[OH-:18].[Na+].[C:20](O)(=O)C>>[CH3:1][N:2]([CH2:20][C:7]1[O:5][C:4]2[CH:12]=[C:11]([C:14]([O:16][CH3:17])=[O:18])[NH:10][C:9]=2[CH:8]=1)[CH3:3] |f:3.4|

Inputs

Step One
Name
ice
Quantity
30 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
437 mg
Type
reactant
Smiles
CNC
Name
Quantity
283 mg
Type
reactant
Smiles
C=O
Name
Quantity
1.64 g
Type
reactant
Smiles
S1C=CC=2NC(=CC21)C(=O)OC
Name
Quantity
9 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept between 0 and 5° C. while the components
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to exceed 10° C. while the base
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
stored in the refrigerator overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
It was recrystallized from petroleum ether (30-60° C.)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN(C)CC1=CC=2NC(=CC2O1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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